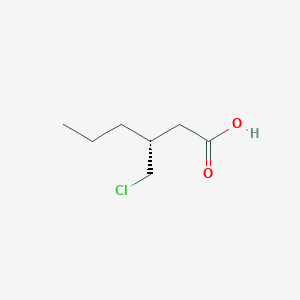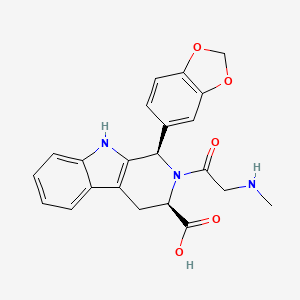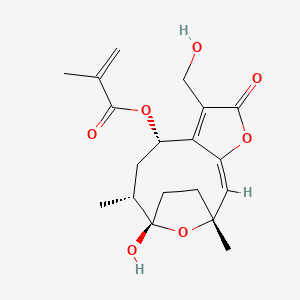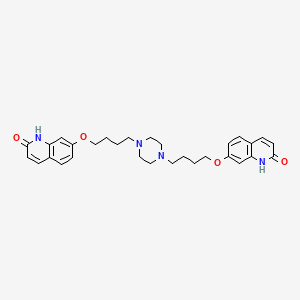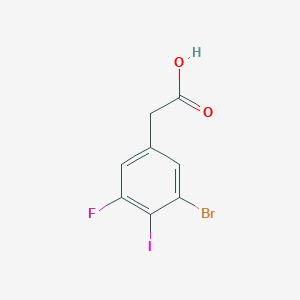
3-Bromo-5-fluoro-4-iodophenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-fluoro-4-iodophenylacetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the phenyl ring, making it a highly functionalized molecule. The presence of these halogens imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-iodophenylacetic acid typically involves multi-step organic reactions. One common method is the halogenation of phenylacetic acid derivatives. The process may include:
Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of a fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom using iodine (I2) or N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the halogenation process.
化学反応の分析
Types of Reactions
3-Bromo-5-fluoro-4-iodophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenylacetic acid derivatives with different substituents, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-5-fluoro-4-iodophenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-5-fluoro-4-iodophenylacetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-fluorophenylacetic acid
- 5-Fluoro-4-iodophenylacetic acid
- 3-Iodo-5-bromophenylacetic acid
Uniqueness
3-Bromo-5-fluoro-4-iodophenylacetic acid is unique due to the presence of three different halogen atoms on the phenyl ring. This unique combination of substituents imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C8H5BrFIO2 |
|---|---|
分子量 |
358.93 g/mol |
IUPAC名 |
2-(3-bromo-5-fluoro-4-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFIO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13) |
InChIキー |
PGKFNWPVCGPCMC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)I)Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


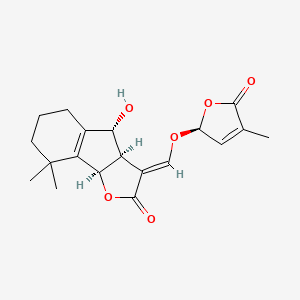
![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)
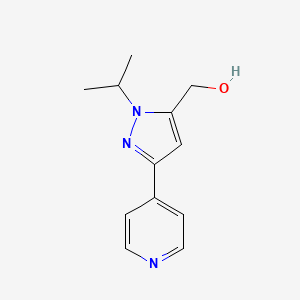
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13429655.png)
![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429661.png)
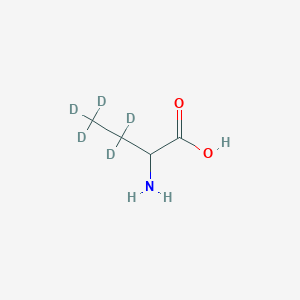
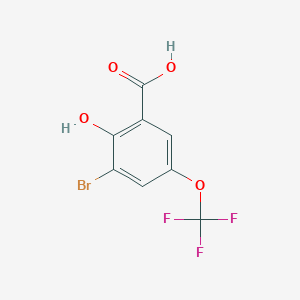
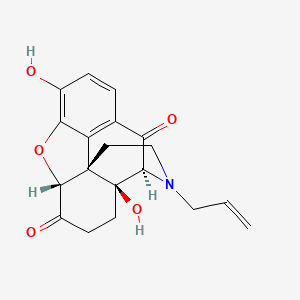
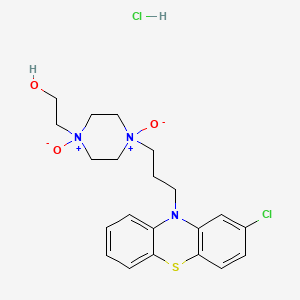
![(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13429687.png)
